molecular formula C12H7Br2NO B8438144 3-(3,5-Dibromobenzoyl)pyridine CAS No. 145691-52-7

3-(3,5-Dibromobenzoyl)pyridine

Cat. No.: B8438144
CAS No.: 145691-52-7
M. Wt: 341.00 g/mol
InChI Key: QOKUYWQTDCOBNE-UHFFFAOYSA-N
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Description

3-(3,5-Dibromobenzoyl)pyridine is a useful research compound. Its molecular formula is C12H7Br2NO and its molecular weight is 341.00 g/mol. The purity is usually 95%.
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Properties

CAS No.

145691-52-7

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

(3,5-dibromophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7Br2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H

InChI Key

QOKUYWQTDCOBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.5M solution of n-butyllithium in hexane (40.0 ml) was added dropwise to a stirred mixture of 1,3,5-tribromobenzene (31.5 g) and dry ether (1000 ml) at -78° C. under an atmosphere of dry nitrogen. The resulting solution was stirred at -78° C. for 30 minutes and then a solution of 3-cyanopyridine (10.4 g) in dry ether (100 ml) was added dropwise. The mixture was stirred at -78° C. for 1 hour and then the temperature was allowed to reach 0° C. 2N Hydrochloric acid (200 ml) was added, with stirring, and the ether layer was decanted off and then extracted several times with 2N hydrochloric acid. The acidic extracts were combined and warmed on a steam bath for 20 minutes, then the solution was cooled and basified with aqueous potassium hydroxide solution. The resulting solid was filtered off, washed with water, dried and combined with the solid obtained by evaporation under vacuum of the ether solution. The crude product was chromatographed on silica gel using dichloromethane as eluent; the earlier fractions contained impurity and the later fractions were combined and evaporated under vacuum. The solid obtained from the latter fractions was crystallised from ethyl acetate-hexane to give the title compound (23.33 g), m.p. 124°-126° C. Found: C, 42.50; H, 2.23; N, 4.21. C12H7Br2NO requires C, 42.26; H, 2.07; N, 4.11%.
[Compound]
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solution
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Synthesis routes and methods II

Procedure details

1,3,5-Tribromo-benzene (31.4 g, 100 mmol) was dissolved under argon in a flame dried three-neck flask in 1000 mL diethylether and the solution was cooled to −72° C. A solution of 62 mL nBuLi (1.6 M in hexane, 100 mmol) was added to the resulting suspension in such a fashion that temperature did not rise above −70° C. The mixture was stirred for 30 min at −75° C. and the reaction was monitored by HPLC. A solution of 10.4 g (100 mmol) 3-cyanopyridine in 100 mL diethylether was added in such a fashion that temperature did not rise above −71° C. The mixture was stirred at −75° C. for 60 min and the reaction was monitored by HPLC. The cooling bath was removed and warmed to −25° C. 2 N HCl (250 mL) was added and the mixture was stirred for 20 min at room temperature. The mixture was made alkaline by addition of 1 N NaOH. The product was extracted with ethyl acetate and the combined organic layers were dried over Na2SO4. The product was purified by chromatography (700 g silica agel, CH2Cl2, then CH2Cl2/ethyl acetate 1:1, UV) to yield 27.7 g (81%) of (3,5-dibromo-phenyl)-pyridin-3-yl-methanone.
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